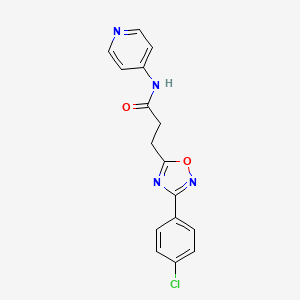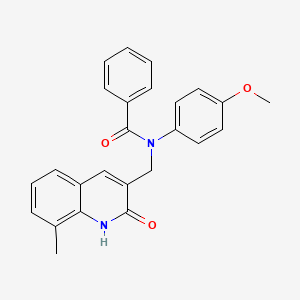
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as HM-3, is a compound that has gained attention in scientific research for its potential applications in medicinal chemistry. HM-3 is a small molecule that has been synthesized through a multi-step process.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has also been found to scavenge free radicals, which can prevent oxidative damage to cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can inhibit the activity of matrix metalloproteinases and reduce the production of reactive oxygen species. In vivo studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can reduce inflammation and tissue damage in animal models of disease.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in lab experiments is its relatively simple synthesis method. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is also stable and can be stored for long periods of time. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. One direction is the further exploration of its potential as a treatment for diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the development of new fluorescent probes based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. Additionally, the synthesis of analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide could lead to the discovery of compounds with improved properties for use in medicinal chemistry.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde. This reaction produces 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with benzoyl chloride to form N-(2-hydroxy-8-methylquinolin-3-yl)benzamide. Finally, N-(2-hydroxy-8-methylquinolin-3-yl)benzamide is reacted with 4-methoxyphenylboronic acid in the presence of palladium catalyst to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has also been studied for its potential use as a fluorescent probe for biomolecules.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-6-10-19-15-20(24(28)26-23(17)19)16-27(21-11-13-22(30-2)14-12-21)25(29)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZNACUBZUNFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

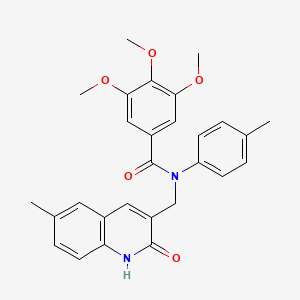
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
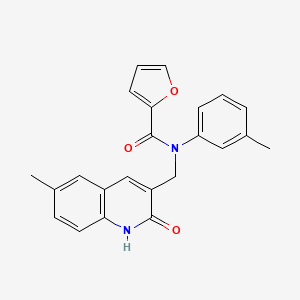
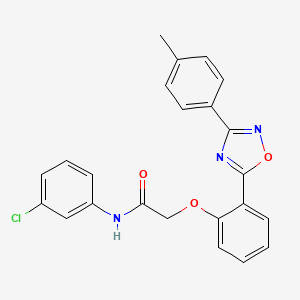
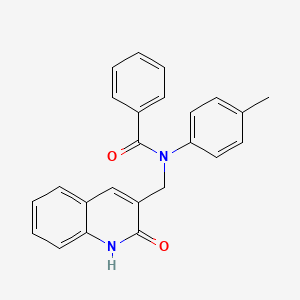
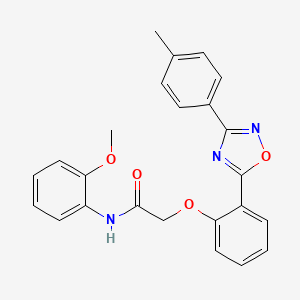
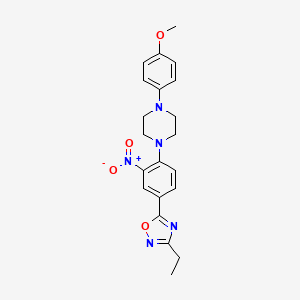


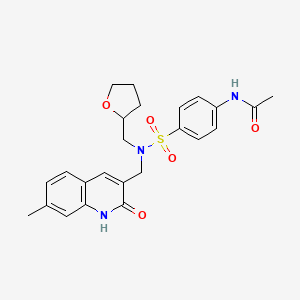
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)

